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Introduction
ENOblock is a small molecule compound identified as a direct binder and inhibitor of alpha-

enolase (ENO1), a key enzyme in the glycolytic pathway.[1] Beyond its metabolic role, ENO1 is

a "moonlighting" protein with critical functions in various cellular processes, including cancer

progression.[1] In many tumor types, ENO1 is overexpressed and localized to the cell surface,

where it acts as a plasminogen receptor.[2] This interaction facilitates the conversion of

plasminogen to plasmin, a serine protease that degrades components of the extracellular

matrix (ECM), thereby promoting tumor cell migration, invasion, and metastasis.[2]

ENOblock has been shown to inhibit cancer cell metastasis in vivo, making it a valuable tool for

studying the role of ENO1 in cancer biology and for screening potential anti-metastatic

therapeutics.[1] It is reported to disrupt the non-glycolytic functions of ENO1, leading to a

reduction in cell motility and invasive potential. However, it is important to note that while

ENOblock binds to enolase, some studies suggest its biological effects may be independent of

direct inhibition of the enzyme's catalytic activity, indicating a potentially complex mechanism of

action.[3]

These application notes provide an overview of the signaling pathways affected by ENO1,

protocols for assessing the inhibitory effects of ENOblock on cell migration and invasion, and

templates for quantitative data presentation.

ENO1 Signaling in Cell Migration and Invasion
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Alpha-enolase (ENO1) promotes cell migration and invasion through at least two

interconnected mechanisms. On the cell surface, it enhances pericellular proteolysis.

Intracellularly, it is implicated in signaling pathways that regulate the expression of genes

associated with an invasive phenotype. ENOblock is hypothesized to interfere with these

functions.
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Caption: ENO1's role in migration and invasion, and the inhibitory action of ENOblock.

Quantitative Data Summary
Effective evaluation of an inhibitor requires robust quantitative analysis. The following tables

provide a template for summarizing data from wound healing and transwell invasion assays

when testing various concentrations of ENOblock.

Table 1: Effect of ENOblock on Cell Migration (Wound Healing Assay) This table presents

representative data. Researchers should replace it with their own experimental results.
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Treatment
Group

Concentration
(µM)

Wound
Closure at 24h
(%)

Inhibition of
Migration (%)

P-value vs.
Vehicle

Vehicle Control 0 (0.1% DMSO) 85.2 ± 5.6 0 -

ENOblock 5 63.9 ± 7.1 25.0 < 0.05

ENOblock 10 41.7 ± 4.9 51.1 < 0.01

ENOblock 25 22.1 ± 6.2 74.1 < 0.001

Positive Control
(e.g.,

Cytochalasin D)
10.5 ± 3.3 87.7 < 0.001

Inhibition (%) is calculated as: [1 - (Wound Closure_ENOblock / Wound Closure_Vehicle)] *

100

Table 2: Effect of ENOblock on Cell Invasion (Transwell Assay) This table presents

representative data. Researchers should replace it with their own experimental results.

Treatment
Group

Concentration
(µM)

Invaded Cells
(Avg. per field)

Inhibition of
Invasion (%)

P-value vs.
Vehicle

Vehicle Control 0 (0.1% DMSO) 150 ± 12 0 -

ENOblock 5 102 ± 9 32.0 < 0.05

ENOblock 10 63 ± 7 58.0 < 0.01

ENOblock 25 29 ± 5 80.7 < 0.001

Positive Control (e.g., Batimastat) 15 ± 4 90.0 < 0.001

Inhibition (%) is calculated as: [1 - (Invaded Cells_ENOblock / Invaded Cells_Vehicle)] * 100

Experimental Protocols
Two standard in vitro methods for assessing cell migration and invasion are the Wound Healing

(Scratch) Assay and the Transwell Invasion Assay.
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Protocol 1: Wound Healing (Scratch) Assay with
ENOblock
This assay measures collective cell migration across a 2D surface. A "wound" is created in a

confluent cell monolayer, and the rate at which cells migrate to close the wound is monitored

over time in the presence or absence of an inhibitor.
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Wound Healing Assay Workflow

1. Seed Cells
Plate cells to form a
confluent monolayer.

2. Create Wound
Scratch the monolayer with

a sterile pipette tip.

3. Treat with ENOblock
Add media with Vehicle or

different ENOblock concentrations.

4. Image (Time 0)
Immediately acquire baseline

images of the wound.

5. Incubate
Incubate cells for 12-24 hours.

6. Image (Time X)
Acquire final images of the

same wound locations.

7. Analyze Data
Measure wound area/width and

calculate % wound closure.

Click to download full resolution via product page

Caption: Workflow for the Wound Healing (Scratch) Assay.
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Methodology:

Cell Seeding:

Seed cells (e.g., MDA-MB-231, HT-1080) into a 12- or 24-well plate at a density that will

form a confluent monolayer within 24 hours.

Wound Creation:

Once cells are ~95-100% confluent, use a sterile p200 pipette tip to make a straight

scratch vertically through the center of the monolayer.

To create a reference cross, a second scratch can be made horizontally.

Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached

cells and debris.

Inhibitor Treatment:

Prepare fresh culture medium containing the desired concentrations of ENOblock (e.g., 0,

5, 10, 25 µM). Include a vehicle control (e.g., 0.1% DMSO).

Add the respective media to each well. It is crucial to use low-serum media (e.g., 1-2%

FBS) to minimize cell proliferation, which can confound migration results.

Imaging:

Immediately after adding the treatment media, place the plate on an inverted microscope.

Acquire images of the scratch at predefined locations for each well (Time 0). Mark these

locations for subsequent imaging.

Return the plate to the incubator (37°C, 5% CO₂).

Image the same locations at subsequent time points (e.g., 12, 24 hours).

Data Analysis:
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Use image analysis software (e.g., ImageJ/Fiji) to measure the area or width of the scratch

at Time 0 and the final time point.

Calculate the percent wound closure for each condition: % Wound Closure = [1 - (Final

Wound Area / Initial Wound Area)] * 100

Normalize the results to the vehicle control to determine the percent inhibition.

Protocol 2: Transwell Invasion Assay with ENOblock
This assay, also known as a Boyden chamber assay, measures the ability of cells to invade

through a basement membrane matrix in response to a chemoattractant. It is a more robust

model for tumor cell invasion than the 2D scratch assay.
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Transwell Invasion Assay Workflow

1. Rehydrate Insert
Coat transwell insert with Matrigel

and allow to solidify.

2. Add Chemoattractant
Place media with chemoattractant

(e.g., 10% FBS) in the lower chamber.

3. Seed & Treat Cells
Add serum-starved cells with

ENOblock/Vehicle in serum-free
media to the upper chamber.

4. Incubate
Incubate for 24-48 hours to

allow for cell invasion.

5. Remove Non-invaded Cells
Use a cotton swab to gently remove
cells from the top of the membrane.

6. Fix & Stain
Fix and stain the invaded cells

on the bottom of the membrane.

7. Image & Quantify
Count stained cells in multiple

microscopic fields.

Click to download full resolution via product page

Caption: Workflow for the Transwell Invasion Assay.
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Methodology:

Insert Preparation:

Thaw a basement membrane extract (BME) like Matrigel™ on ice. Dilute it with cold,

serum-free medium.

Add 50-100 µL of the diluted BME to the upper chamber of 24-well transwell inserts

(typically with an 8 µm pore size membrane).

Incubate the plate at 37°C for at least 1 hour to allow the gel to solidify.

Cell Preparation:

Culture cells to ~80% confluency.

Serum-starve the cells for 18-24 hours before the assay to enhance their response to the

chemoattractant.

Harvest cells using trypsin and resuspend them in serum-free medium at a concentration

of 0.5-1.0 x 10⁶ cells/mL.

Assay Setup:

Add 600-750 µL of culture medium containing a chemoattractant (e.g., 10% FBS) to the

lower wells of the 24-well plate.

Prepare cell suspensions in serum-free medium containing the desired concentrations of

ENOblock or vehicle control.

Carefully remove any rehydration buffer from the inserts and add 100-200 µL of the cell

suspension to the upper chamber of each insert.

Incubation:

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours, depending on the cell

type's invasive capacity.
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Staining and Quantification:

After incubation, carefully remove the inserts from the wells.

Use a cotton swab to gently wipe away the non-invaded cells and Matrigel from the upper

surface of the membrane.

Fix the invaded cells on the bottom of the membrane by immersing the insert in cold

methanol for 10 minutes.

Stain the cells by immersing the insert in a 0.1% crystal violet solution for 20 minutes.

Gently wash the inserts with water to remove excess stain and allow them to air dry.

Data Analysis:

Use an inverted microscope to image the bottom of the membrane.

Count the number of stained (invaded) cells in 3-5 representative fields of view for each

insert.

Calculate the average number of invaded cells per field for each condition and normalize

to the vehicle control to determine the percent inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: The Use of ENOblock in Cell
Migration and Invasion Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10783846#cell-migration-and-invasion-assays-with-
enoblock]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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